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Compound of Interest

Compound Name: Cremastranone

Cat. No.: B1669607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cremastranone, a homoisoflavanone originally isolated from Cremastra appendiculata, has

garnered significant attention in medicinal chemistry due to its anti-angiogenic and anti-

proliferative properties.[1][2] This has spurred the synthesis and evaluation of numerous

derivatives to explore their therapeutic potential, particularly in oncology. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of key cremastranone
derivatives, supported by experimental data, detailed protocols, and pathway visualizations to

aid in ongoing drug discovery efforts.

Comparative Biological Activity of Cremastranone
Derivatives
The anti-proliferative activity of various synthetic cremastranone derivatives has been

evaluated against several cancer cell lines. The following table summarizes the half-maximal

inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic

effects.
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Compound Modification Cell Line IC50 (µM) Reference

Cremastranone Natural Product HUVEC 0.377 [2]

SH-17059

5,6,7-trimethoxy,

3'-hydroxy, 4'-

methoxy

HCT116 ~0.1 [1]

LoVo ~0.1 [1]

T47D <0.1 [3]

ZR-75-1 ~0.1 [3]

SH-19017
A-ring: C6-OH

instead of OMe
HCT116 >1 [1]

LoVo >1 [1]

T47D >1 [3]

ZR-75-1 >1 [3]

SH-19021

A-ring: C6-

cyclopropylmeth

oxy instead of

OMe

HCT116 ~0.1 [1]

LoVo ~0.1 [1]

T47D <0.1 [3]

ZR-75-1 ~0.1 [3]

SH-19026

B-ring: 3'-

methoxy, 4'-

hydroxy

HCT116 >1 [1]

LoVo >1 [1]

T47D >1 [3]

ZR-75-1 >1 [3]
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SH-19027
B-ring: 3'-fluoro,

4'-methoxy
HCT116 ~0.05 [1]

LoVo ~0.05 [1]

T47D <0.1 [3]

ZR-75-1 ~0.1 [3]

SHA-035
B-ring: 3'-

carbamate
HCT116 ~0.05 [1]

LoVo ~0.05 [1]

T47D <0.1 [3]

ZR-75-1 ~0.1 [3]

Key Structure-Activity Relationship Insights:

A-Ring Modifications: The substitution at the C6 position of the A-ring significantly influences

activity. Replacement of the methoxy group in the parent synthetic compound SH-17059 with

a hydroxyl group (SH-19017) leads to a dramatic loss of cytotoxicity.[1][3] However,

substitution with a bulkier cyclopropylmethoxy group (SH-19021) retains potent activity.[1][3]

This suggests that both electronic and steric factors at this position are critical.

B-Ring Modifications: The arrangement of substituents on the B-ring is crucial for cytotoxic

efficacy. Inverting the methoxy and hydroxy groups at the C3' and C4' positions (SH-19026)

results in inactive compounds.[1][3] In contrast, replacing the 3'-hydroxyl with a fluoro group

(SH-19027) or a bulky carbamate moiety (SHA-035) enhances or maintains high potency

against colorectal cancer cells.[1] This indicates that the 4'-methoxy group is essential, while

modifications at the 3'-position are well-tolerated and can be exploited to improve activity.[1]

The 5,6,7-trimethoxy substitution pattern on the A-ring and the 4'-methoxy group on the B-

ring are considered essential for the cytotoxic activity of these homoisoflavanone derivatives.

[1]

Experimental Protocols
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Detailed methodologies are crucial for the replication and extension of these findings. The

following protocols are based on the cited literature for the evaluation of cremastranone
derivatives.

Synthesis of Cremastranone Derivatives
The synthesis of the homoisoflavane derivatives of cremastranone was performed following

previously established methods.[1] The general synthetic scheme involves the following key

steps:

Aldol Condensation: Reaction of an appropriately substituted 2'-hydroxyacetophenone with a

substituted benzaldehyde to form a chalcone.

Michael Addition and Cyclization: Treatment of the chalcone with a suitable reagent, such as

formaldehyde, to induce cyclization and formation of the chromanone ring.

Modifications: Subsequent chemical modifications on the A-ring and B-ring to generate the

desired derivatives.

Characterization of the synthesized compounds was performed using 1H and 13C nuclear

magnetic resonance (NMR) spectroscopy.[1]

Cell Viability Assay (WST Assay)
The cytotoxic effects of the cremastranone derivatives on cancer cell lines were determined

using a WST (Water Soluble Tetrazolium salt) assay.

Cell Seeding: Cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) were seeded in 96-well

plates at a density of 2.5 x 103 cells/well and incubated overnight.[3]

Compound Treatment: The cells were then treated with various concentrations of the

cremastranone derivatives or DMSO as a control.

Incubation: The plates were incubated for the desired time periods (e.g., 24, 48, 72 hours).

WST Reagent Addition: Following incubation, a WST solution was added to each well.
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Absorbance Measurement: After a further incubation period, the absorbance was measured

at a specific wavelength using a microplate reader to determine the percentage of viable

cells relative to the control.

Cell Cycle Analysis
The effect of the derivatives on the cell cycle distribution was analyzed by flow cytometry.

Cell Treatment: Cells were treated with the compounds for a specified duration.

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70%

ethanol.

Staining: The fixed cells were washed and stained with a solution containing propidium

iodide (PI) and RNase A.

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer

to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis and Cell Death Analysis
The induction of apoptosis was investigated through several methods:

Annexin V Staining: To detect early apoptotic cells, treated cells were stained with Annexin V-

FITC and PI and analyzed by flow cytometry.[3]

Western Blotting: The expression levels of apoptosis-related proteins, such as caspases,

were determined by Western blotting of cell lysates.

Caspase Activity Assays: The activation of specific caspases (e.g., caspase-3, -8, -9, and

-10) was quantified using commercially available caspase activity assay kits.[1]

Visualizing the Mechanisms and Workflow
To better understand the processes involved in the research of cremastranone derivatives, the

following diagrams illustrate the experimental workflow and a key signaling pathway implicated

in their mode of action.
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Caption: Experimental workflow for the synthesis and biological evaluation of cremastranone
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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